N-(3-(p-Tolyl)quinolin-2-yl)acetamide
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Overview
Description
N-(3-(p-Tolyl)quinolin-2-yl)acetamide is an organic compound with the molecular formula C18H16N2O and a molecular weight of 276.33 g/mol This compound features a quinoline core substituted with a p-tolyl group at the 3-position and an acetamide group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(p-Tolyl)quinolin-2-yl)acetamide typically involves the reaction of 3-(p-tolyl)quinoline-2-carboxylic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-(p-Tolyl)quinolin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction can produce 2-aminoquinoline derivatives .
Scientific Research Applications
N-(3-(p-Tolyl)quinolin-2-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is studied for its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of N-(3-(p-Tolyl)quinolin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit enzymes or receptors involved in disease processes. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors to induce apoptosis .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A nitrogen-containing heterocyclic compound with various biological activities.
2-Acetylquinoline: Similar in structure but lacks the p-tolyl group.
3-(p-Tolyl)quinoline: Similar but lacks the acetamide group.
Uniqueness
N-(3-(p-Tolyl)quinolin-2-yl)acetamide is unique due to the presence of both the p-tolyl and acetamide groups, which confer specific chemical and biological properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C18H16N2O |
---|---|
Molecular Weight |
276.3 g/mol |
IUPAC Name |
N-[3-(4-methylphenyl)quinolin-2-yl]acetamide |
InChI |
InChI=1S/C18H16N2O/c1-12-7-9-14(10-8-12)16-11-15-5-3-4-6-17(15)20-18(16)19-13(2)21/h3-11H,1-2H3,(H,19,20,21) |
InChI Key |
XHCSGKSGHYPEQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2NC(=O)C |
Origin of Product |
United States |
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